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Compound of Interest

Compound Name: 1,2-Dibromocycloheptane

Cat. No.: B1614812

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 1,2-dibromocycloheptane, a halogenated cycloalkane of interest in synthetic
organic chemistry. The document details available data for both cis and trans stereoisomers,
outlines experimental protocols for their synthesis and purification, and includes spectroscopic
information crucial for their characterization.

Core Physical and Chemical Properties

1,2-Dibromocycloheptane exists as two primary stereoisomers: cis-1,2-
dibromocycloheptane and trans-1,2-dibromocycloheptane. Their distinct spatial
arrangements of the bromine atoms lead to differences in their physical properties.

General Properties

Property Value Source
Molecular Formula C7H12Br2 [1]
Molecular Weight 255.98 g/mol [1]

29974-68-3 (unspecified
CAS Number ) [1]
stereochemistry)

IUPAC Name 1,2-dibromocycloheptane [1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1614812?utm_src=pdf-interest
https://www.benchchem.com/product/b1614812?utm_src=pdf-body
https://www.benchchem.com/product/b1614812?utm_src=pdf-body
https://www.benchchem.com/product/b1614812?utm_src=pdf-body
https://www.benchchem.com/product/b1614812?utm_src=pdf-body
https://www.benchchem.com/product/b1614812?utm_src=pdf-body
https://www.quora.com/Why-do-haloalkanes-dissolve-in-organic-solvents
https://www.quora.com/Why-do-haloalkanes-dissolve-in-organic-solvents
https://www.quora.com/Why-do-haloalkanes-dissolve-in-organic-solvents
https://www.quora.com/Why-do-haloalkanes-dissolve-in-organic-solvents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Stereoisomer-Specific Properties

Quantitative data for the cis-isomer is limited in readily available literature. The data for the

trans-isomer is more commonly reported, including some calculated values.

Table 1: Physical Properties of trans-1,2-Dibromocycloheptane

Property Value Source
CAS Number 52021-35-9

Boiling Point 241.5 °C at 760 mmHg

Density 1.674 g/cm3

Vapor Pressure

0.0554 mmHg at 25°C

Flash Point

108.7 °C

Melting Point (T_fus)

287.87 K (14.72 °C)

(calculated)

logP (Octanol/Water Partition

Coefficient)

3.478 (calculated)

Water Solubility (logioWS)

-3.73 (calculated, in mol/L)

Table 2: Predicted Physical Properties of cis-1,2-Dibromocycloheptane

Based on trends observed in analogous cyclic dihalides, the following properties for the cis-

iIsomer can be anticipated. Generally, cis isomers of 1,2-dihalocycloalkanes exhibit a higher

dipole moment, which can lead to a higher boiling point compared to their trans counterparts.

However, the less efficient crystal lattice packing of the cis isomer often results in a lower

melting point.
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Property Predicted Value/Trend Rationale
N ) Slightly higher than the trans- ) )
Boiling Point ) Higher dipole moment
isomer
Melting Point Lower than the trans-isomer Less efficient crystal packing
- Sparingly soluble in water, Similar to other haloalkanes[1]
Solubility ) ]
soluble in organic solvents [21[31[4][5]

Haloalkanes are generally soluble in nonpolar organic solvents due to the "like dissolves like"
principle, where the intermolecular forces (primarily London dispersion forces) are similar
between the solute and the solvent.[1][2] Their solubility in water is low because the energy
required to break the strong hydrogen bonds between water molecules is not sufficiently
compensated by the formation of weaker dipole-dipole interactions with the haloalkane.[3][4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis of 1,2-dibromocycloheptane are not widely
published. However, standard organic chemistry procedures for the bromination of alkenes can
be readily adapted.

Stereoselective Synthesis of trans-1,2-
Dibromocycloheptane

The synthesis of the trans-isomer is typically achieved through the electrophilic addition of
bromine to cycloheptene. This reaction proceeds via a bromonium ion intermediate, leading to
anti-addition of the bromine atoms.

Methodology:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping
funnel, dissolve cycloheptene in a suitable inert solvent such as dichloromethane (CH2Cl2) or
carbon tetrachloride (CCls). Cool the solution in an ice bath (0 °C).

o Bromine Addition: Slowly add a solution of elemental bromine (Br2) in the same solvent to
the stirred cycloheptene solution. The characteristic red-brown color of bromine should
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disappear as it reacts. The addition should be dropwise to control the reaction temperature
and prevent side reactions.

e Reaction Monitoring: Continue the addition until a faint persistent bromine color is observed,
indicating the complete consumption of the alkene.

o Workup: After the reaction is complete, wash the organic solution with an aqueous solution of
sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and
then brine.

e |solation: Dry the organic layer over an anhydrous drying agent (e.g., MgSOa or Naz2S0a),
filter, and remove the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by fractional distillation under reduced
pressure.

Stereoselective Synthesis of cis-1,2-
Dibromocycloheptane

The synthesis of the cis-isomer is more complex and typically involves a multi-step process to
achieve syn-addition of the bromine atoms. A common strategy involves the epoxidation of the
alkene followed by ring-opening.

Methodology:

o Epoxidation: React cycloheptene with a peroxy acid (e.g., meta-chloroperoxybenzoic acid,
m-CPBA) in an inert solvent like dichloromethane to form cycloheptene oxide.

e Ring Opening: The epoxide is then opened with a bromide source. This can be a more
challenging step to control stereoselectively to the cis-dibromide. An alternative, though less
common, method for syn-dihydroxylation followed by conversion of the diol to the dibromide
might be considered. A more direct, but less common, method for syn-dibromination would
be required for a more efficient synthesis.

 Purification: The resulting product mixture would require careful purification, likely through
column chromatography, to isolate the desired cis-1,2-dibromocycloheptane from any
trans-isomer and other byproducts.
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Spectroscopic Data

While specific, high-resolution spectra for 1,2-dibromocycloheptane are not readily available
in public databases, the expected spectroscopic features can be predicted based on the
analysis of analogous compounds.

Table 3: Predicted Spectroscopic Data for 1,2-Dibromocycloheptane
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Technique

Predicted Features

1H NMR

- Methine protons (CH-Br): Expected to appear
in the downfield region, likely between & 3.5 and
4.5 ppm, due to the deshielding effect of the
adjacent bromine atoms. The chemical shift and
multiplicity will differ between the cis and trans
isomers due to their different dihedral angles
and magnetic environments.[6] - Methylene
protons (-CHz-): A complex series of multiplets is

expected in the upfield region (5 1.0 - 2.5 ppm).

13C NMR

- Carbons bearing bromine (C-Br): These
carbons will be significantly deshielded and are
expected to resonate in the range of & 50-70
ppm.[7][8][9][10] - Other ring carbons: These will
appear at higher field (more upfield) compared

to the C-Br carbons.

IR Spectroscopy

An IR spectrum for trans-1,2-
dibromocycloheptane is available from the NIST
WebBook.[11] - C-H stretching: Strong
absorptions are expected just below 3000 cm~1
for the sp® C-H bonds. - CHz bending
(scissoring): An absorption around 1465 cm~1is
anticipated. - C-Br stretching: A characteristic
absorption in the fingerprint region, typically

between 500 and 700 cm™1, is expected.

Mass Spectrometry

- Molecular lon Peak (M*): A characteristic
isotopic pattern for two bromine atoms (M*,
M++2, M*+4 in a ratio of approximately 1:2:1) is
expected at m/z values corresponding to the
molecular weight (256, 258, 260).[12] -
Fragmentation: Common fragmentation
pathways for haloalkanes include the loss of a
bromine atom (M-Br)* and the loss of HBr (M-
HBr)*.[13][14][15]
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Visualizations
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Caption: Stereoselective synthesis pathways to cis- and trans-1,2-dibromocycloheptane.
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Caption: General experimental workflow for the synthesis and purification of 1,2-
dibromocycloheptane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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